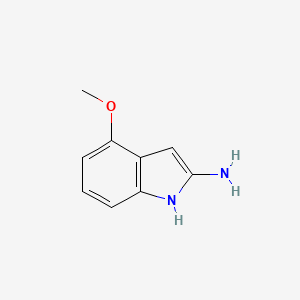![molecular formula C123H167N7O42S7 B13386139 4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate CAS No. 68917-49-7](/img/structure/B13386139.png)
4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate; 4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate; 4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate; 4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate; 4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate; 1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate; 1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate” is a complex organic molecule with multiple sulfonylamino and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the sulfonylamino group: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonylamino group.
Attachment of the phenylpropyl group: This can be achieved through a Friedel-Crafts alkylation reaction where a phenyl group is attached to a propyl chain.
Esterification: The final step involves the esterification of the but-2-enedioate with methanol to form the 1-O-methyl ester.
Industrial Production Methods
Industrial production of these compounds would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The sulfonylamino groups can be oxidized to form sulfonic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
These compounds are used as intermediates in organic synthesis, particularly in the synthesis of more complex molecules. They can also serve as ligands in coordination chemistry.
Biology
In biological research, these compounds can be used as probes to study enzyme activity and protein interactions. Their sulfonylamino groups can interact with various biological molecules, making them useful in biochemical assays.
Medicine
These compounds have potential applications in medicinal chemistry as they can be modified to create drugs with specific biological activities. Their ability to undergo various chemical reactions makes them versatile building blocks for drug design.
Industry
In the industrial sector, these compounds can be used in the production of polymers and other advanced materials. Their unique chemical properties make them suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. In medicinal chemistry, they may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonylamino groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate
- 4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate
- 1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate
- 1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate
Uniqueness
The uniqueness of these compounds lies in their specific sulfonylamino and phenylpropyl groups, which confer distinct chemical properties and reactivity. The variation in the sulfonylamino groups (e.g., tert-butyl, cyclohexyl, ethyl) allows for fine-tuning of their chemical and biological activities, making them versatile tools in research and industry.
Properties
CAS No. |
68917-49-7 |
|---|---|
Molecular Formula |
C123H167N7O42S7 |
Molecular Weight |
2640.1 g/mol |
IUPAC Name |
4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate |
InChI |
InChI=1S/C20H27NO6S.C19H27NO6S.2C18H25NO6S.C17H23NO6S.C16H21NO6S.C15H19NO6S/c1-26-19(22)12-13-20(23)27-15-17(14-16-8-4-2-5-9-16)21-28(24,25)18-10-6-3-7-11-18;1-19(2,3)14-27(23,24)20-16(12-15-8-6-5-7-9-15)13-26-18(22)11-10-17(21)25-4;1-18(2,3)26(22,23)19-15(12-14-8-6-5-7-9-14)13-25-17(21)11-10-16(20)24-4;1-14(2)13-26(22,23)19-16(11-15-7-5-4-6-8-15)12-25-18(21)10-9-17(20)24-3;1-13(2)25(21,22)18-15(11-14-7-5-4-6-8-14)12-24-17(20)10-9-16(19)23-3;1-3-24(20,21)17-14(11-13-7-5-4-6-8-13)12-23-16(19)10-9-15(18)22-2;1-21-14(17)8-9-15(18)22-11-13(16-23(2,19)20)10-12-6-4-3-5-7-12/h2,4-5,8-9,12-13,17-18,21H,3,6-7,10-11,14-15H2,1H3;5-11,16,20H,12-14H2,1-4H3;5-11,15,19H,12-13H2,1-4H3;4-10,14,16,19H,11-13H2,1-3H3;4-10,13,15,18H,11-12H2,1-3H3;4-10,14,17H,3,11-12H2,1-2H3;3-9,13,16H,10-11H2,1-2H3 |
InChI Key |
XWDNOXFLRCGCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC(CC1=CC=CC=C1)COC(=O)C=CC(=O)OC.CC(C)CS(=O)(=O)NC(CC1=CC=CC=C1)COC(=O)C=CC(=O)OC.CC(C)S(=O)(=O)NC(CC1=CC=CC=C1)COC(=O)C=CC(=O)OC.CC(C)(C)CS(=O)(=O)NC(CC1=CC=CC=C1)COC(=O)C=CC(=O)OC.CC(C)(C)S(=O)(=O)NC(CC1=CC=CC=C1)COC(=O)C=CC(=O)OC.COC(=O)C=CC(=O)OCC(CC1=CC=CC=C1)NS(=O)(=O)C.COC(=O)C=CC(=O)OCC(CC1=CC=CC=C1)NS(=O)(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide](/img/structure/B13386068.png)
![tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13386075.png)
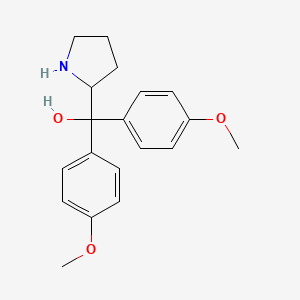
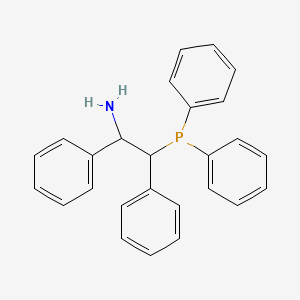
![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)
![2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid](/img/structure/B13386103.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-2,2-dioxo-1,3,3a,4,4a,5,6,7,8,8a,9,9a-dodecahydronaphtho[2,3-c]thiophen-6-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2,2-dioxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-naphtho[3,2-c][1,2]thiazol-7-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]indol-7-yl]carbamate](/img/structure/B13386106.png)
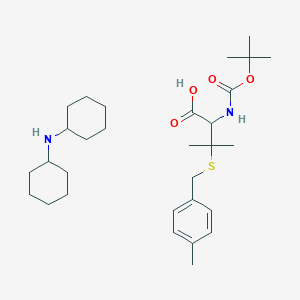
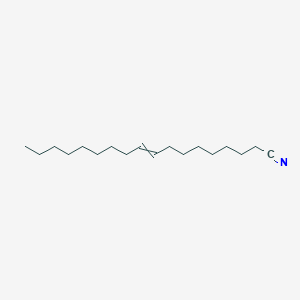
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)

